(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine
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Overview
Description
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C14H13F2NS and a molecular weight of 265.33 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine linkage . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and 3-(methylsulfanyl)benzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2,5-difluorobenzene with a suitable nucleophile under controlled conditions.
Reductive Amination: The intermediate is then subjected to reductive amination with 3-(methylsulfanyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and methylsulfanyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methane: Similar structure but without the amine group.
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is unique due to its specific combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2,5-difluorophenyl)-(3-methylsulfanylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NS/c1-18-11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8,14H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGQIDXHXCYGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(C2=C(C=CC(=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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